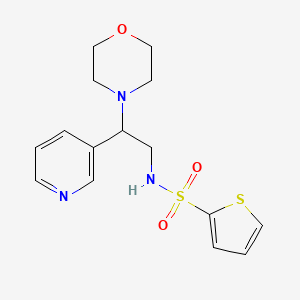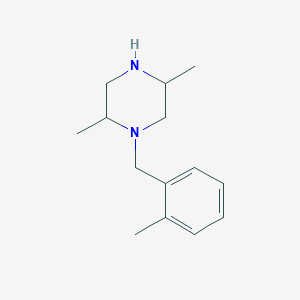
N-(2-morpholino-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-morpholino-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide" is a sulfonamide derivative, which is a class of organic compounds known for their wide range of applications, including medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine. While the provided papers do not directly discuss this specific compound, they do provide insights into similar sulfonamide derivatives and their synthesis, molecular structure, and potential applications, particularly in the context of antibacterial agents and ligands for metal coordination .
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods. Paper describes an efficient one-pot synthesis of N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides using a palladium-catalyzed, water-promoted method under microwave irradiation. This approach is acid-free, offers good substrate scope, and is compatible with various functional groups, yielding excellent product yields. Although the specific compound is not mentioned, the methodology could potentially be adapted for its synthesis given the structural similarities.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity and interaction with other molecules. Paper reports on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide. The study reveals that the torsion angles and hydrogen bonding patterns play a significant role in the molecular conformation, which in turn affects the intermolecular interactions such as π-π stacking. These findings could be relevant to understanding the molecular structure of "this compound" and predicting its behavior in various environments.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo a range of chemical reactions, which can be utilized to create diverse heterocyclic compounds with potential biological activities. Paper explores the reactivity of a sulfonamido-containing precursor with different active methylene compounds and hydrazine derivatives, leading to the formation of various heterocyclic structures such as pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives. These reactions highlight the versatility of sulfonamide derivatives in chemical synthesis, which could be applicable to the compound of interest for generating novel derivatives with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group typically imparts characteristics such as solubility in water and the ability to form hydrogen bonds, which can affect their biological activity and solubility. The specific physical and chemical properties of "this compound" would need to be determined experimentally, but insights from the related compounds discussed in papers suggest that it may exhibit similar properties such as good solubility and the potential to engage in hydrogen bonding, which could be advantageous for its application as a drug or ligand.
Wissenschaftliche Forschungsanwendungen
Phosphoinositide 3-Kinase Inhibitors
A study on novel thiazolo[5,4-b]pyridine derivatives, which include compounds with structural similarities to N-(2-morpholino-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide, revealed potent inhibitory activity against phosphoinositide 3-kinase (PI3K). These compounds, characterized by N-heterocyclic components, showed significant PI3Kα inhibitory potency, suggesting their potential in cancer therapy and related research due to the critical role of PI3K in cell growth and survival pathways (L. Xia et al., 2020).
Antioxidant Activity
Another study focused on the synthesis and evaluation of novel 1H-3-Indolyl derivatives, including structures similar to this compound, for their antioxidant activities. These compounds were tested against ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, and one of the candidates showed higher antioxidant activity than ascorbic acid, underscoring the potential of such compounds in oxidative stress-related conditions (M. A. Aziz et al., 2021).
Selective Detection Techniques
Research into the development of fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols utilized compounds with structural features akin to this compound. These studies are significant for chemical, biological, and environmental sciences, aiming at detecting specific toxic substances with high sensitivity and selectivity (Z. Wang et al., 2012).
Antiproliferative Agents
The synthesis and molecular docking of N,N-dimethylbenzenesulfonamide derivatives, including those structurally related to the compound of interest, have demonstrated potent antiproliferative activity against human breast cancer cell lines. These findings suggest the therapeutic potential of such compounds in cancer treatment, providing a foundation for further exploration of their mechanism of action and optimization for clinical use (M. S. Bashandy et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c19-23(20,15-4-2-10-22-15)17-12-14(13-3-1-5-16-11-13)18-6-8-21-9-7-18/h1-5,10-11,14,17H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZLAEIWECZKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2530514.png)

![7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2530516.png)
![4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2530518.png)
![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)
![11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2530521.png)
![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2530523.png)
![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)
![4-[[5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid](/img/structure/B2530526.png)
![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine](/img/structure/B2530527.png)

![3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530530.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2530531.png)